Butanedioic acid, ethyl methyl ester
Overview
Description
Butanedioic acid, ethyl methyl ester, also known as ethyl methyl succinate, is an organic compound with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.1678 g/mol . This ester is derived from butanedioic acid (succinic acid) and is characterized by its pleasant odor, making it useful in various applications.
Mechanism of Action
Target of Action
Butanedioic acid, ethyl methyl ester, also known as Ethyl methyl succinate , is a type of ester. Esters are frequently the source of flavors and aromas in many fruits and flowers . .
Mode of Action
Esters, including this compound, can react with alcohols to form different esters in a process known as trans-esterification . This reaction is equilibrium-based and can be influenced by LeChatlier’s principle
Biochemical Pathways
Esters in general are known to participate in various biochemical reactions, including hydrolysis and aminolysis .
Pharmacokinetics
Esters are generally known to be hydrolyzed to carboxylic acids under acidic or basic conditions .
Result of Action
Esters are known to undergo various reactions, including hydrolysis, aminolysis, and trans-esterification .
Action Environment
The reactivity of esters, including this compound, can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butanedioic acid, ethyl methyl ester can be synthesized through the esterification of butanedioic acid with ethanol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors where butanedioic acid, ethanol, and methanol are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .
Types of Reactions:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Sodium methoxide as a catalyst.
Major Products:
Hydrolysis: Butanedioic acid, ethanol, and methanol.
Reduction: Butanediol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Butanedioic acid, ethyl methyl ester has several applications in scientific research:
Comparison with Similar Compounds
Ethyl acetate: Another ester with a similar structure but derived from acetic acid.
Methyl butyrate: An ester with a similar molecular weight but different acid and alcohol components.
Uniqueness: Butanedioic acid, ethyl methyl ester is unique due to its dual ester groups derived from butanedioic acid, making it more versatile in reactions compared to simpler esters like ethyl acetate and methyl butyrate .
Properties
IUPAC Name |
4-O-ethyl 1-O-methyl butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-11-7(9)5-4-6(8)10-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXRQBBSGZDQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074327 | |
Record name | Butanedioic acid, ethyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-73-6 | |
Record name | Ethyl methyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 1-ethyl 4-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 1-ethyl 4-methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, ethyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanedioic acid, 1-ethyl 4-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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